4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one typically involves the condensation reaction between 3-methoxyphenylhydrazine and naphthalen-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalen-1-one core.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalen-1-one derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one
- (4Z)-4-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione
Uniqueness
4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one is unique due to its specific structural features, such as the naphthalen-1-one core and the 3-methoxyphenylhydrazone moiety
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3 |
InChI Key |
GAFUWTRYGAKHAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.